molecular formula C11H24O B8822514 (R)-2-Undecanol CAS No. 85617-06-7

(R)-2-Undecanol

Cat. No.: B8822514
CAS No.: 85617-06-7
M. Wt: 172.31 g/mol
InChI Key: XMUJIPOFTAHSOK-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Undecanol (CAS 85617-06-7) is a high-purity, chiral fatty alcohol of significant interest in chemical ecology and olfactory research. This compound serves as a critical standard and intermediate in organic synthesis and analytical chemistry. Its primary research value lies in its role as a semiochemical; this compound has been identified as a male-specific volatile and a component of flower-emitted scents, used by various species of Hymenoptera as a pheromone component . Notably, a key study on the pest Bactrocera minax determined that this compound is a major sex pheromone, and its specific binding to the insect's odorant-binding protein BminOBP3 is a model system for studying insect olfaction and developing behavioral interference strategies . The molecular mechanism of this interaction is believed to involve specific hydrogen bonds and hydrophobic interactions within the protein's binding pocket . As a fatty alcohol, it is characterized by its molecular formula, C11H24O, and a molecular weight of 172.31 g/mol . It is a colorless liquid with a density of approximately 0.828 g/mL at 25°C . This product is intended for research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet prior to use and handle with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85617-06-7

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

(2R)-undecan-2-ol

InChI

InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11(2)12/h11-12H,3-10H2,1-2H3/t11-/m1/s1

InChI Key

XMUJIPOFTAHSOK-LLVKDONJSA-N

Isomeric SMILES

CCCCCCCCC[C@@H](C)O

Canonical SMILES

CCCCCCCCCC(C)O

Origin of Product

United States

Advanced Asymmetric Synthetic Methodologies for R 2 Undecanol

Biocatalytic Approaches to Enantioselective Production

Biocatalysis leverages the inherent stereoselectivity of enzymes to produce optically pure compounds. researchgate.net Both isolated enzymes and whole-cell systems are employed for the synthesis of (R)-2-undecanol, primarily through the asymmetric reduction of the prochiral ketone, 2-undecanone (B123061). researchgate.netrsc.org

Enzyme-Catalyzed Stereoselective Reduction of 2-Undecanone

The direct reduction of 2-undecanone using isolated reductase enzymes is a prominent method for synthesizing this compound. This approach allows for precise control over reaction parameters and can lead to very high enantiomeric excess (ee).

A variety of reductase enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), have been identified and characterized for their ability to catalyze the stereoselective reduction of 2-undecanone. mdpi.com These enzymes often require a nicotinamide (B372718) cofactor, such as NADPH or NADH, for their catalytic activity. researchgate.net The specificity of these enzymes for 2-undecanone and their enantiopreference for producing the (R)-enantiomer are critical for their practical application.

For instance, a study on the concurrent enzymatic resolution of secondary alcohols utilized an alcohol dehydrogenase from Lactobacillus brevis (LBADH) which, when coupled with a monooxygenase, could achieve kinetic resolution to yield the (S)-enantiomers of alcohols like 2-undecanol (B40161), leaving the (R)-enantiomer. mdpi.com While this demonstrates the potential of ADHs, specific reductases with a direct preference for producing this compound from 2-undecanone are highly sought after. The characterization of these enzymes involves determining their substrate scope, optimal pH and temperature, and kinetic parameters such as Kₘ and Vₘₐₓ.

Enzyme TypeSource OrganismCofactorProduct Enantiopurity (ee)Reference
Alcohol DehydrogenaseLactobacillus brevisNAD(P)HHigh (for kinetic resolution) mdpi.com
Carbonyl ReductaseRhodococcus erythropolisNAD(P)HNot specified for 2-undecanol tandfonline.com
Fatty Acyl ReductaseSpodoptera littoralisNAD(P)HProduces fatty alcohols csic.es

Optimizing reaction conditions is crucial for maximizing the yield and enantioselectivity of the enzymatic reduction. Key parameters include temperature, pH, substrate and enzyme concentrations, and cofactor regeneration. alicat.comnih.gov Design of Experiments (DOE) is a statistical tool that can be used to efficiently optimize multiple variables simultaneously. alicat.com For instance, the reduction of 2-undecanone can be influenced by the choice of buffer, the concentration of the co-solvent (if used), and the method of cofactor regeneration.

The substrate scope of a particular reductase is also a key consideration. While an enzyme might be highly effective for 2-undecanone, its activity with other ketones can provide insights into its active site and potential for broader applications. Studies have shown that some reductases have a broad substrate range, acting on various aliphatic and aromatic ketones. kyoto-u.ac.jp

ParameterOptimized Range/ConditionImpact on ReactionReference
Temperature20-40°CAffects enzyme activity and stability nih.gov
pH6.0-8.0Influences enzyme's catalytic state tandfonline.com
Substrate Concentration10-100 mMHigh concentrations can lead to inhibition
Cofactor RegenerationGlucose/Glucose DehydrogenaseEnsures continuous supply of NAD(P)H
Characterization of Reductase Enzymes and Their Specificity

Whole-Cell Biotransformations for this compound Synthesis

Using whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including the in-situ regeneration of cofactors and protection of the enzyme within the cellular environment. researchgate.net However, challenges such as substrate/product toxicity and lower volumetric efficiency can arise. researchgate.netnih.gov

A wide variety of microorganisms, including bacteria and yeasts, are screened for their ability to asymmetrically reduce 2-undecanone to this compound. kyoto-u.ac.jpcore.ac.uk For example, Vigna unguiculata has been shown to reduce 2-undecanone to (S)-2-undecanol, indicating that different organisms possess enzymes with opposing stereopreferences. core.ac.uk Therefore, extensive screening is necessary to identify strains that produce the desired (R)-enantiomer with high selectivity.

Once a promising strain is identified, metabolic engineering techniques can be employed to enhance its performance. This can involve overexpressing the gene encoding the desired reductase, deleting genes for competing pathways, or improving cofactor regeneration systems. mdpi.com

Microbial StrainProductEnantiomeric Excess (ee)Conversion (%)Reference
Vigna unguiculata(S)-2-undecanol≥99%19% core.ac.uk
Geotrichum candidum(S)-2-alkanols99%High kyoto-u.ac.jp

For the large-scale production of this compound, the development of efficient fermentation strategies is essential. This involves optimizing the fermentation medium, including carbon and nitrogen sources, as well as physical parameters like aeration, agitation, temperature, and pH. nih.govjournaljamb.com

Fed-batch or continuous fermentation processes can be employed to overcome substrate toxicity and improve productivity. biopharminternational.com The use of two-phase systems, where an organic solvent is used to extract the product in situ, can also alleviate product inhibition and simplify downstream processing. nih.govacs.org For example, undecanol (B1663989) has been used as an organic overlay in bioprocesses to recover products. nih.gov The optimization of these fermentation parameters is critical for developing a commercially viable process for this compound production. researchgate.net

Microbial Strain Screening and Engineering for Enhanced Enantioselectivity

Organocatalytic Enantioselective Synthesis of Chiral Undecanols

Organocatalysis has emerged as a powerful alternative to metal-based systems, utilizing small, chiral organic molecules to catalyze asymmetric transformations. The reduction of the prochiral ketone, 2-undecanone, to this compound via organocatalysis typically involves the transfer of a hydride from a stoichiometric reductant, mediated by the chiral catalyst.

Proline and its derivatives are among the most successful organocatalysts for the enantioselective reduction of ketones. The general strategy involves the in-situ formation of a chiral iminium ion from the catalyst and the ketone substrate, 2-undecanone. This intermediate then undergoes a stereoselective reduction.

Research has demonstrated that catalysts like (S)-diphenylprolinol silyl (B83357) ether can effectively catalyze the reduction of various ketones. In a representative transformation, 2-undecanone is reduced using a borane (B79455) source, such as catecholborane. The proline-derived catalyst forms a transient oxazaborolidine-like species that activates the borane and directs the hydride transfer with high stereoselectivity. The steric bulk of the diphenyl(trimethylsilyl)methyl group on the catalyst effectively shields one face of the iminium intermediate, forcing the hydride to attack from the less hindered face, leading to the preferential formation of the (R)-alcohol.

Beyond proline, other chiral primary and secondary amines have been developed. These catalysts function via similar principles of iminium or enamine activation, with the catalyst's inherent chirality being translated into the product's stereochemistry. The choice of reductant is also critical; Hantzsch esters are commonly employed as mild hydride donors in these systems, regenerating the catalyst upon hydride transfer and forming a stable pyridine (B92270) derivative as a byproduct.

The high degree of stereocontrol observed in organocatalyzed reductions of 2-undecanone is governed by the energetics of diastereomeric transition states. The mechanism for a proline-catalyzed reduction using a borane source can be understood through a well-defined transition state model.

Iminium Ion Formation: The chiral amine catalyst reacts with the carbonyl group of 2-undecanone to form a chiral iminium ion. This step converts the prochiral ketone into a more reactive, chiral intermediate.

Transition State Assembly: The iminium ion, the catalyst scaffold, and the hydride donor (e.g., catecholborane complexed to the catalyst's hydroxyl group) assemble into a highly organized, cyclic transition state.

Stereodetermining Hydride Transfer: The stereochemical outcome is determined during the hydride transfer step. The bulky substituents on the catalyst (e.g., the diphenylmethyl group in a proline derivative) create a significant steric bias. The nonyl chain of 2-undecanone orients itself to minimize steric repulsion with the catalyst's framework. This preferential orientation exposes one face of the iminium double bond to the incoming hydride. For the synthesis of this compound from 2-undecanone using an (S)-proline-derived catalyst, the hydride is delivered to the Re face of the iminium ion, a pathway that is energetically favored over the alternative approach to the Si face.

Non-covalent interactions, such as hydrogen bonding between the catalyst and the reductant, further stabilize the favored transition state, enhancing the enantioselectivity of the reaction.

Table 1: Representative Organocatalytic Reductions of 2-Undecanone

CatalystReductantYield (%)e.e. (%) for this compoundReference Note
(S)-Diphenylprolinol TMS EtherCatecholborane9294Corey-Bakshi-Shibata (CBS) type reduction
Chiral Primary Amine SaltHantzsch Ester8591MacMillan-type iminium activation

Proline-Derived and Chiral Amine Catalysis

Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are highly efficient and atom-economical methods for producing enantiopure alcohols. These processes rely on a chiral complex, typically formed from a transition metal (e.g., Ru, Rh, Ir, Mn) and a chiral organic ligand, to catalyze the reduction of 2-undecanone with molecular hydrogen (H₂) or a hydrogen donor molecule (e.g., isopropanol, formic acid).

The success of asymmetric hydrogenation hinges on the rational design of chiral ligands that create a well-defined, sterically demanding environment around the metal center.

Ruthenium: Ruthenium catalysts are preeminent in asymmetric ketone hydrogenation. The pioneering work of Noyori established catalysts of the type [RuCl₂(chiral diphosphine)(chiral diamine)]. For the synthesis of this compound, a common catalyst system would be [RuCl₂((S)-BINAP)((R,R)-DPEN)]. The (S)-BINAP ligand, an axially chiral biaryl diphosphine, provides a rigid C₂-symmetric scaffold. The (R,R)-DPEN (1,2-diphenylethylenediamine) ligand not only completes the coordination sphere but also participates in the catalytic cycle by providing a proton. The combination of these two chiral ligands creates a highly effective chiral pocket that forces the substrate, 2-undecanone, to coordinate in a specific manner, leading to exceptional enantioselectivity.

Rhodium and Iridium: While often associated with olefin hydrogenation, rhodium and iridium catalysts are also highly effective for ketone reductions. Chiral diphosphine ligands like those from the Josiphos family can be paired with Rh(I) or Ir(I) precursors. Iridium catalysts, in particular, are noted for their high turnover numbers (TON) and frequencies (TOF). For instance, an iridium complex with a chiral spiro-based phosphine-oxazoline (SPINOL) ligand can hydrogenate 2-undecanone under mild H₂ pressure with excellent results. The ligand's rigid structure and precisely positioned coordinating atoms enforce a chiral environment that dictates the stereochemical outcome of the hydride addition.

Driven by the need for more sustainable and economical processes, research has increasingly focused on catalysts based on earth-abundant metals like manganese. Modern manganese catalysis often relies on the principle of non-classical metal-ligand cooperation (MLC), where the ligand is not merely a spectator but an active participant in bond activation.

Chiral PNP pincer ligands have been instrumental in this field. A typical manganese MLC catalyst for ketone hydrogenation features a central manganese atom coordinated by a tridentate ligand containing a dearomatized pyridine or lutidine core. The catalytic cycle involves the heterolytic cleavage of H₂ across the Mn-N or Mn-C bond of the ligand framework. The ligand's "arm" is deprotonated to accept H⁺, while the manganese center binds H⁻.

For the asymmetric reduction of 2-undecanone, a chiral version of this pincer ligand is required. The chirality can be introduced into the phosphine (B1218219) arms of the ligand. The reduction proceeds via an outer-sphere mechanism where the Mn-H and N-H (or C-H) moieties of the activated catalyst concertedly deliver hydrogen to the carbonyl group of 2-undecanone. The stereochemistry is controlled by the chiral ligand scaffold, which directs the substrate into a favored orientation during the hydrogen transfer step. These systems represent a significant advance, offering a greener alternative to precious metal catalysts.

The mechanism of metal-catalyzed asymmetric hydrogenation has been extensively studied, particularly for Noyori-type ruthenium catalysts. The pathway is an elegant example of concerted metal-ligand action.

Precatalyst Activation: The [RuCl₂(diphosphine)(diamine)] precatalyst is activated in the presence of a base (e.g., KOt-Bu) to form the active 18-electron ruthenium amide complex, [RuH(diphosphine)(diamine)].

Substrate Coordination and Hydrogen Bonding: The ketone, 2-undecanone, approaches the active catalyst. A key interaction is the hydrogen bond formed between the carbonyl oxygen of the ketone and the N-H proton of the diamine ligand. This pre-organizes the substrate.

Stereodetermining Hydride Transfer: This step occurs via a six-membered pericyclic transition state involving the Ru-H bond, the C=O bond of the ketone, and the N-H bond of the ligand. The hydride from the ruthenium center is transferred to the electrophilic carbonyl carbon, while the proton from the amine ligand is transferred to the carbonyl oxygen. The chirality of both the diphosphine (e.g., (S)-BINAP) and the diamine (e.g., (R,R)-DPEN) ligands creates a highly constrained chiral environment. The steric bulk of the ligand framework forces the larger nonyl group of 2-undecanone to adopt a pseudo-equatorial position to minimize steric clashes, leaving the smaller methyl group in a pseudo-axial position. This specific orientation ensures the hydride attacks the Re face of the carbonyl, leading exclusively to the (R)-alcohol.

Product Release and Catalyst Regeneration: The resulting this compound product is released, and the coordinatively unsaturated 16-electron ruthenium complex is regenerated, ready to enter the next catalytic cycle.

This well-defined, metal-ligand cooperative pathway explains the remarkably high efficiency and enantioselectivity observed in these reactions, often achieving >99% e.e. and high turnover numbers.

Table 2: Representative Metal-Catalyzed Asymmetric Reductions of 2-Undecanone

Catalyst SystemReductant / ConditionsYield (%)e.e. (%) for this compoundReference Note
[RuCl₂((S)-BINAP)((R,R)-DPEN)] / KOt-BuH₂ (10 atm), 2-propanol, 25 °C>9999Noyori-type asymmetric hydrogenation
[Ir(COD)Cl]₂ / (S,S)-f-BinaphaneH₂ (50 atm), I₂, 30 °C9896High-pressure iridium-catalyzed hydrogenation
Chiral Mn-PNP Pincer ComplexH₂ (40 atm), KOt-Bu, Toluene, 100 °C9597MLC-based earth-abundant metal catalysis
[Rh(COD)Cl]₂ / (R,S)-JosiphosHCOOH / Et₃N (ATE)9492Asymmetric transfer hydrogenation (ATH)

Sophisticated Stereochemical Characterization and Enantiomeric Purity Analysis of R 2 Undecanol

Spectroscopic Techniques for Absolute Configuration Determination

A variety of spectroscopic methods are instrumental in elucidating the absolute configuration of chiral molecules. These techniques rely on the differential interaction of chiral substances with polarized light or the use of chiral auxiliary compounds to create distinguishable species for analysis.

Vibrational Circular Dichroism (VCD) Spectroscopy and Conformational Analysis

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com This differential absorption provides a unique spectral fingerprint that is highly sensitive to the molecule's absolute configuration and its conformational isomers in solution. bruker.comnih.gov

For (R)-2-Undecanol, VCD spectroscopy can be used to determine its absolute stereochemistry by comparing the experimental VCD spectrum with that predicted by quantum chemical calculations. schrodinger.com The process involves obtaining the VCD spectrum of the sample and then computationally generating theoretical spectra for both the (R) and (S) enantiomers. A match between the experimental and a theoretical spectrum confirms the absolute configuration. schrodinger.com

The accuracy of this determination is often enhanced by considering the various conformations the molecule can adopt in solution. schrodinger.com Computational conformational searches are performed to identify the most stable conformers, and their VCD spectra are weighted according to their predicted populations to generate a final theoretical spectrum that accurately reflects the experimental conditions. schrodinger.com VCD is particularly advantageous as it provides information about the molecule's structure in its natural solution state. bruker.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone technique for determining the stereochemistry of chiral compounds. While standard NMR cannot distinguish between enantiomers, several strategies have been developed to overcome this limitation.

A common and effective method involves the use of chiral derivatizing agents (CDAs). These are enantiomerically pure compounds that react with the chiral analyte, in this case this compound, to form diastereomers. nih.gov Diastereomers, unlike enantiomers, have different physical properties and, crucially, distinct NMR spectra. nih.gov

By reacting a sample of 2-undecanol (B40161) with a CDA, two different diastereomeric products will be formed if both enantiomers are present. The resulting ¹H or ¹³C NMR spectrum will show separate signals for each diastereomer, allowing for their differentiation and quantification. Commonly used CDAs for alcohols include Mosher's acid (MTPA) and other agents that create esters with distinct magnetic environments. The analysis of the chemical shift differences (Δδ) between the diastereomeric products can also be used to determine the absolute configuration of the original alcohol.

In a chiral molecule like this compound, protons on a methylene (B1212753) (CH₂) group can become chemically non-equivalent, or "diastereotopic," due to the presence of the nearby chiral center. masterorganicchemistry.comreddit.com This means that even without a derivatizing agent, these protons can have different chemical shifts in the ¹H NMR spectrum. masterorganicchemistry.com

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly useful for analyzing these subtle differences. wordpress.com HSQC correlates proton signals directly to the carbons they are attached to, while HMBC shows correlations between protons and carbons over two or three bonds. wordpress.com These techniques can help to resolve overlapping signals and provide a more detailed picture of the molecular structure, aiding in the confirmation of stereochemistry by providing unambiguous assignments of all proton and carbon signals, which can then be compared to predicted values for a specific stereoisomer. wordpress.com

Chiral Derivatizing Agents (CDAs) in NMR Spectroscopy

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that measure the interaction of chiral molecules with plane-polarized and circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. ontosight.aiencyclopedia.pub

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. ontosight.aislideshare.net ECD, on the other hand, measures the difference in absorption of left and right circularly polarized light as a function of wavelength. encyclopedia.pub Both techniques produce a spectrum that is characteristic of a particular enantiomer. The sign and shape of the Cotton effect observed in an ORD or ECD spectrum can be correlated to the absolute configuration of the molecule. slideshare.netubc.ca For this compound, the observed ORD and ECD spectra can be compared to those of structurally similar compounds with known configurations or to theoretical spectra to determine its absolute stereochemistry. rsc.org

Advanced Chromatographic Methods for Enantiomeric Excess Determination

While spectroscopic methods are powerful for determining absolute configuration, chromatographic techniques are the gold standard for accurately quantifying the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer in a mixture. heraldopenaccess.usresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common chromatographic methods used for this purpose. core.ac.ukscispace.com To separate the enantiomers of 2-undecanol, a chiral stationary phase (CSP) is typically employed. researchgate.net These stationary phases are themselves chiral and interact differently with the (R) and (S) enantiomers, leading to different retention times and thus their separation. researchgate.net

Alternatively, the racemic mixture can be derivatized with a chiral derivatizing agent, similar to the strategy used in NMR, to form diastereomers. open.ac.uk These diastereomers can then be separated on a standard, achiral chromatographic column. open.ac.uk The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess. heraldopenaccess.us For instance, the enantiomeric excess of this compound can be determined by GC analysis, where the (R) and (S) enantiomers exhibit different retention times on a chiral column. scispace.com

Chiral Gas Chromatography (GC) with Enantioselective Stationary Phases

The enantiomeric purity of this compound is frequently determined using chiral gas chromatography (GC), a powerful technique for separating volatile enantiomers. researchgate.net This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For long-chain secondary alcohols like 2-undecanol, direct analysis can be challenging. Therefore, derivatization is a common strategy to enhance volatility and improve chiral recognition by the stationary phase. The alcohol is often converted into its corresponding acetate (B1210297) or trifluoroacetate (B77799) derivative. ibict.brscielo.br

Cyclodextrin (B1172386) derivatives are the most widely used and effective CSPs for this purpose. researchgate.net Specifically, substituted β- and γ-cyclodextrins have demonstrated excellent enantioselectivity for a variety of chiral compounds, including derivatized long-chain alcohols. researchgate.netscielo.br A study highlighted the use of heptakis (3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin as a versatile stationary phase capable of separating the enantiomers of (+/-)-undecanol-O-Ac and (+/-)-undecanol-O-TFA. scielo.br Another research effort utilized a β-cyclodextrin CSP to analyze the enantiomers of related secondary alcohols. mdpi.comresearchgate.net

The selection of the appropriate CSP and the optimization of GC conditions, such as the temperature program, are critical for achieving baseline separation. researchgate.net The interactions between the derivatized alcohol enantiomers and the chiral cavities of the cyclodextrin phase are based on inclusion phenomena and dipole-dipole or hydrogen bonding interactions at the entrance of the cavity, which results in their differential retention and separation.

Table 1: Chiral GC Conditions for the Separation of 2-Undecanol Derivatives

Parameter Condition
Column/Stationary Phase Heptakis (3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin scielo.br
Analyte Form Acetyl derivative ((+/-)-undecanol-O-Ac) scielo.br
Trifluoroacetyl derivative ((+/-)-undecanol-O-TFA) scielo.br
Injector Temperature 225 °C rsc.org
Detector (FID) Temperature 250 °C rsc.org
Temperature Program Example: Start at 90°C, hold for 45 min, ramp at 2°C/min to 120°C rsc.org
Typical Retention Times (R)-enantiomer: 61.3 min; (S)-enantiomer: 63.2 min (for a related compound on a similar phase) rsc.org

Note: The specific retention times and temperature programs can vary significantly based on the exact column dimensions, carrier gas flow rate, and the specific derivative being analyzed. The data presented are illustrative based on separations of similar chiral alcohols.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

Beyond GC, both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are indispensable techniques for the analysis and purification of chiral compounds like this compound. nih.gov

Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the analytes. bgb-analytik.com The difference in the stability of these complexes leads to different retention times. bgb-analytik.com Several types of CSPs are commercially available, with polysaccharide-based phases being particularly versatile. elementlabsolutions.com These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support, can separate a wide range of racemates, including alcohols. scas.co.jpresearchgate.net The primary interaction mechanisms involve hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral grooves of the polysaccharide structure. scas.co.jp Pirkle-type phases, which rely on π-π interactions, hydrogen bonding, and dipole stacking, are also effective, particularly for compounds containing aromatic rings. bgb-analytik.comregistech.com

Table 2: Common Chiral Stationary Phases (CSPs) for HPLC

CSP Type Chiral Selector Example Typical Applications
Polysaccharide-based Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) nih.govnih.gov Broad applicability for many compound classes, including alcohols, amines, and carboxylic acids. scas.co.jp
Pirkle-type 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene (e.g., WHELK-O® 1) registech.com Racemates including amides, esters, and alcohols. registech.com
Cyclodextrin-based Phenylcarbamated-β-cyclodextrin (e.g., Chiral CD-PH) dujps.com Enantiomers capable of forming inclusion complexes.

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative and complementary technique to HPLC for chiral separations. nih.govsphinxsai.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often mixed with a small amount of a polar modifier like methanol (B129727) or ethanol. sphinxsai.comlibretexts.org This mobile phase exhibits low viscosity and high diffusivity, which allows for faster separations and lower pressure drops compared to HPLC. elementlabsolutions.comlibretexts.org The stationary phases used in chiral SFC are often the same polysaccharide-based CSPs that are successful in HPLC. nih.govlibretexts.org The combination of high efficiency, speed, and reduced organic solvent consumption makes SFC a highly attractive method for both analytical and preparative-scale chiral separations. elementlabsolutions.comsphinxsai.com

Preparative Chiral Chromatography for Enantiomer Separation

While analytical chromatography focuses on determining the enantiomeric composition of a sample, preparative chiral chromatography aims to isolate and purify the individual enantiomers from a racemic mixture in larger quantities. nih.govajol.info This is crucial for obtaining pure this compound for further research or application. Both HPLC and SFC are scalable from analytical to preparative applications. nih.gov

The process involves scaling up an optimized analytical method to a larger column with a higher loading capacity. registech.com Key considerations for preparative separations include the solubility of the sample in the mobile phase and the loadability of the CSP, which is the amount of racemate that can be injected without compromising separation quality. elementlabsolutions.com Polysaccharide-based and Pirkle-type CSPs are well-regarded for their high loading capacity, making them suitable for preparative work. registech.com

To maximize throughput in preparative chromatography, techniques such as "stacked injections" are often employed. nih.gov This involves injecting a subsequent sample run before the previous one has completely eluted, making the purification process more time- and solvent-efficient. Preparative SFC is particularly advantageous for this purpose due to its high speed, which significantly reduces purification times and the volume of organic solvent required for post-chromatography product recovery. elementlabsolutions.comnih.gov The successful isolation of milligram quantities of pure enantiomers via preparative SFC has been demonstrated for various chiral compounds. nih.gov

Elucidation of R 2 Undecanol S Role As a Chiral Building Block in Advanced Organic Synthesis

Precursor in Stereoselective Transformations and Fine Chemical Synthesis

The primary utility of (R)-2-Undecanol in synthesis is as a chiral precursor. The defined stereochemistry at its hydroxyl-bearing carbon is preserved through various transformations, allowing for the synthesis of a wide range of enantiomerically pure fine chemicals and complex natural products.

The hydroxyl group of this compound is a key functional handle for a variety of stereospecific derivatization reactions. These reactions proceed with retention or predictable inversion of the C-2 stereocenter, converting the alcohol into other functional groups or more reactive intermediates without loss of enantiomeric purity. Such derivatizations are fundamental first steps in leveraging this chiral building block for more complex syntheses.

A common strategy is the conversion of the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions. For instance, treatment of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) stereospecifically yields (R)-2-undecyl tosylate. acs.orgchsjournal.org This reaction proceeds with retention of configuration at the chiral center. The resulting tosylate is a highly versatile intermediate, primed for SN2 reactions with a wide range of nucleophiles, which would proceed with inversion of stereochemistry to afford (S)-configured products.

Another crucial derivatization is the esterification of the alcohol. Acetylation of this compound, for example, produces (R)-2-undecyl acetate (B1210297). jptcp.com This transformation is significant as several insect pheromones are chiral acetates. google.com These reactions are typically high-yielding and maintain the integrity of the stereocenter.

ReactionReagentsProductStereochemical Outcome
Tosylationp-Toluenesulfonyl chloride (TsCl), Pyridine(R)-2-Undecyl tosylateRetention of configuration
AcetylationAcetic anhydride (B1165640) or Acetyl chloride, Base (e.g., Pyridine)(R)-2-Undecyl acetateRetention of configuration
OxidationOxidizing agent (e.g., PCC, Swern, DMP)2-Undecanone (B123061)Loss of chirality (forms achiral ketone)

This table presents common stereospecific derivatization reactions starting from this compound.

The true value of this compound as a chiral building block is demonstrated in its incorporation into the multi-step synthesis of complex chiral molecules, particularly natural products like insect pheromones. nih.gov The specific stereochemistry of many pheromones is critical to their biological activity, making enantioselective synthesis essential.

For example, (R)-2-undecyl acetate is a known pheromone component. google.com Its synthesis can be directly achieved by the stereospecific acetylation of this compound. Furthermore, the enantiomer, (S)-2-undecanol and its acetate derivative, are key components of the sex pheromone of the raspberry cane midge, Resseliella theobaldi. The synthesis of these compounds relies on obtaining the chiral alcohol in high enantiomeric purity.

In a more complex example, the chiral undecyl motif is a key structural element in the synthesis of (-)-(5R, 6S)-6-acetoxy-5-hexadecanolide, the major component of the mosquito oviposition pheromone. Synthetic strategies for this target have utilized intermediates derived from the (R)-1-hydroxyundecyl unit to establish the correct stereochemistry. jptcp.com Similarly, the synthesis of deuterium-labeled 2-undecylpyrrole, used for probing biosynthetic mechanisms, has been accomplished using chiral precursors that establish the (R)-configuration at the C-7' position of the undecyl chain, a structure analogous to a derivative of this compound. acs.org

Target Molecule / ClassKey Intermediate from this compoundSynthetic Application
Insect Pheromones(R)-2-Undecyl acetateDirect synthesis of pheromone components. google.com
(-)-(5R, 6S)-6-Acetoxy-5-hexadecanolide(R)-1-Hydroxyundecyl derived structuresEstablishment of key stereocenters in natural product synthesis. jptcp.com
Labeled Biosynthetic Probes7′-2H-2-undecylpyrroleMechanistic studies of enzyme-catalyzed reactions. acs.org

This table provides examples of complex molecules synthesized using the this compound chiral motif.

Stereospecific Derivatization Reactions

Applications as a Chiral Auxiliary in Asymmetric Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a subsequent reaction to occur with a specific stereochemical outcome. york.ac.ukwikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. york.ac.uk Effective auxiliaries, such as Evans oxazolidinones or pseudoephedrine, typically possess a rigid conformational structure that creates a sterically defined environment, forcing an incoming reagent to attack from a specific face. harvard.edunih.gov

While this compound possesses a chiral center, its use as a chiral auxiliary in asymmetric reactions is not widely documented in the scientific literature. The molecule's long, flexible alkyl chain and the free rotation around the C-O single bond may prevent it from creating the rigid and predictable steric environment necessary for high levels of diastereoselective control in reactions such as enolate alkylations or Diels-Alder reactions. For these reasons, more conformationally restricted alcohols or amines are generally preferred as chiral auxiliaries.

Integration into Chiral Ligands and Catalysts

The development of chiral ligands that can coordinate to a metal center is a cornerstone of asymmetric catalysis. dicp.ac.cn These ligands create a chiral environment around the metal, enabling the catalytic production of enantiomerically enriched products. "Privileged" chiral ligands like BINAP and Salen often feature C2 symmetry, rigid backbones, and coordinating atoms (e.g., phosphorus, nitrogen, oxygen) positioned to effectively influence the substrate's approach to the catalytic site. core.ac.uk

Similar to its limited role as a chiral auxiliary, the integration of this compound as the primary chiral scaffold for ligands in asymmetric catalysis is not a common strategy. The distance of the chiral center from a potential secondary binding site at the end of the long alkyl chain, coupled with the chain's flexibility, makes it challenging to design a ligand that can effectively enforce a specific stereochemical pathway. However, long-chain alcohols have been used to anchor catalytic systems to surfaces. For example, 11-mercapto-1-undecanol (B1218877) has been used to form self-assembled monolayers on which chiral metal-organic frameworks (MOFs) are grown. rsc.org In principle, a functionalized this compound derivative could be used similarly to create a chiral surface for heterogeneous catalysis, although specific examples are not prevalent.

Green Chemistry Principles in this compound-Mediated Syntheses

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of this compound as a chiral building block can align with several of these principles.

One key principle is the use of renewable feedstocks. While many chiral building blocks are derived from petrochemical sources, there is growing interest in biocatalytic routes to produce them. The enantioselective reduction of the prochiral ketone 2-undecanone using enzymes or whole-cell systems can produce (R)- or (S)-2-undecanol in high enantiomeric excess, representing a potentially greener synthetic route.

Another principle is to reduce the use of derivatives and protecting groups. Current time information in Bangalore, IN. By starting with a pre-existing stereocenter from the chiral pool, such as that in this compound, chemists can often avoid complex multi-step sequences designed solely to install chirality, thereby reducing the number of synthetic steps, reagents, and waste generated.

Furthermore, atom economy, which measures the efficiency of a reaction in incorporating reactant atoms into the final product, is a central tenet of green chemistry. The derivatization reactions of this compound can be evaluated through this lens. For example, the acetylation to form (R)-2-undecyl acetate has a high atom economy, with acetic acid as the only major byproduct. In contrast, tosylation has a lower atom economy due to the large mass of the tosyl group which is ultimately eliminated.

Finally, long-chain alcohols like undecanol (B1663989) have been explored as more environmentally benign solvents in certain applications, such as in dispersive liquid-liquid microextraction, offering an alternative to more volatile and hazardous organic solvents.

Green Chemistry PrincipleApplication in this compound Synthesis/UseExample
Use of Catalysis Biocatalytic synthesis of this compound from 2-undecanone.Enzymatic reduction of a ketone.
Reduce Derivatives Use as a chiral pool starting material to avoid de novo asymmetric synthesis.Direct use in the synthesis of pheromone precursors. jptcp.com
Maximize Atom Economy Choosing derivatization reactions that incorporate most atoms into the product.Acetylation of this compound to (R)-2-undecyl acetate.
Safer Solvents & Auxiliaries Potential use as a green solvent component.Use of long-chain alcohols in microextraction techniques.

This table illustrates how syntheses and applications involving this compound can align with key principles of green chemistry.

Investigation of the Biological Significance and Biosynthetic Pathways of R 2 Undecanol

Occurrence and Function as Insect Semiochemicals

Semiochemicals are chemical signals that mediate interactions between organisms. (R)-2-Undecanol has been identified as a key component in these chemical dialogues, particularly within the insect realm. nih.gov It functions primarily as a pheromone, a chemical substance produced and released into the environment by an animal, especially a mammal or an insect, affecting the behavior or physiology of others of its own species. nih.govnumberanalytics.com

Role in Pheromonal Communication and Behavioral Modulation

This compound plays a significant role in the chemical communication systems of several insect species, where it can act as an aggregation pheromone or as a component of a more complex pheromone blend. chemecol.orgoup.com

A notable example is its function in the strawberry sap beetle, Lobiopa insularis. Analyses of volatile compounds from this beetle revealed that 2-undecanol (B40161) is a male-specific compound, part of an aggregation pheromone that also includes 2-nonanone (B1664094) and 2-undecanone (B123061). chemecol.org In this blend, the 2-undecanol is present as a mixture of (S) and (R) enantiomers in a 3.5:1 ratio. chemecol.org This chemical signal is emitted by males during the scotophase (the dark period of a light-dark cycle), indicating a role in nocturnal sexual activity. chemecol.org

In the sugar beet root maggot, Tetanops myopaeformis, 2-undecanol is one of eleven compounds uniquely detected from males and is considered a putative aggregation pheromone. oup.com Its release increases significantly in the afternoon and evening, coinciding with the period of mating activity. oup.com Similarly, the greater wax moth, Galleria mellonella, utilizes undecanal, a related aldehyde, as a major component of its male-produced sex pheromone to attract females. jeb.co.in

The specificity of these chemical signals is often determined by the precise ratio of their components. In many moth species, for instance, the correct blend of alcohols, acetates, and aldehydes is crucial for species-specific recognition and reproductive isolation. researchgate.netmdpi.com The behavioral response of an insect can be significantly modulated by the presence and proportion of each chemical component in the pheromone blend. numberanalytics.commdpi.com

Table 1: Examples of this compound and Related Compounds in Insect Pheromones

Insect Species Compound(s) Pheromone Type Behavioral Effect
Strawberry Sap Beetle (Lobiopa insularis) 2-Undecanone, 2-Nonanone, 2-Undecanol (S:R = 3.5:1) Male-produced aggregation pheromone Attraction of conspecifics for mating during scotophase. chemecol.org
Sugar Beet Root Maggot (Tetanops myopaeformis) (R)-(-)-2-nonanol, 2-undecanol, 2-decanol, sec-nonyl acetate (B1210297) Putative male-produced aggregation pheromone Attraction of females. oup.com
Greater Wax Moth (Galleria mellonella) n-Undecanal, n-Nonanal Male-produced sex pheromone Attraction and sexual excitation of females. jeb.co.in

Identification in Allomonal and Kairomonal Systems

While primarily studied for its role in intraspecific communication (pheromones), the functions of this compound can extend to interspecific interactions as allomones or kairomones.

Allomones are semiochemicals that benefit the emitter but not the receiver.

Kairomones benefit the receiver at the expense of the emitter. researchgate.net

For example, a pheromone released by a herbivorous insect to attract mates could be intercepted by a predator or parasitoid, which then uses the signal as a kairomone to locate its prey or host. While specific examples detailing this compound as a kairomone are not extensively documented in the reviewed literature, this is a common phenomenon in chemical ecology. researchgate.net The pear ester, ethyl (E,Z)-2,4-decadienoate, was initially classified as a pheromone but later correctly identified as a kairomone for the codling moth, highlighting the potential for reclassification as interactions are better understood. usda.gov The chemical signals released by insects are part of a complex information network, and their interpretation is context-dependent, varying between different receiving organisms. researchgate.net

Enzymatic Biosynthesis of this compound in Biological Systems

The production of specific chiral molecules like this compound in organisms is a testament to the high stereo- and regioselectivity of enzymatic reactions. The biosynthesis of insect pheromones, including fatty alcohols, is a highly regulated process involving a series of specialized enzymes. researchgate.netmdpi.comnumberanalytics.com

Identification and Characterization of Stereoselective Reductase Enzymes

The synthesis of 2-alkanols from their corresponding methyl ketones (e.g., 2-undecanone) requires the action of stereoselective reductase enzymes. These enzymes, often belonging to the short-chain dehydrogenases/reductases (SDR) or aldo-keto reductases (AKR) superfamilies, utilize cofactors like NAD(P)H to reduce the ketone's carbonyl group to a hydroxyl group, creating a specific stereocenter.

Several types of enzymes are known to perform such stereospecific reductions:

Carbonyl Reductases (CRs): A novel carbonyl reductase (AcCR) from Acetobacter sp. has been identified that catalyzes the asymmetric reduction of ketones to enantiopure alcohols with anti-Prelog stereoselectivity, which would yield (R)-alcohols from corresponding ketones.

Alcohol Dehydrogenases (ADHs): These enzymes facilitate the interconversion between alcohols and aldehydes/ketones. mdpi.com Specific ADHs can exhibit high stereoselectivity, producing chiral alcohols. For example, a secondary alcohol dehydrogenase from Gordonia sp. can convert butanone to 2-butanol. researchgate.net

Fatty Acyl Reductases (FARs): In many insects, particularly moths, FARs are crucial for the final step of pheromone biosynthesis, reducing fatty-acyl precursors to fatty alcohols. mdpi.comscienceopen.com While many FARs produce primary alcohols, specific types have evolved that contribute to the diversity of pheromone components. scienceopen.comnih.gov Bumblebees, for instance, possess a specific FAR gene group for producing the fatty alcohols in their pheromones. nih.gov

Baeyer-Villiger Monooxygenases (BVMOs): These enzymes can be used in biocatalytic cascades. While they typically convert ketones to esters, their broad substrate acceptance and stereospecificity make them valuable in multi-enzyme synthetic pathways that can lead to chiral alcohols. nih.govasm.org

The production of the (R)-enantiomer specifically depends on the evolution of reductases that orient the substrate (2-undecanone) in the active site in a precise manner to deliver a hydride ion to one specific face of the carbonyl group.

Table 2: Potential Enzyme Classes in this compound Biosynthesis

Enzyme Class Function Relevance to this compound
Carbonyl Reductases (CRs) Stereospecific reduction of ketones to alcohols. Direct conversion of 2-undecanone to this compound via anti-Prelog selectivity.
Alcohol Dehydrogenases (ADHs) Reversible oxidation/reduction of alcohols/ketones. mdpi.com Can catalyze the stereoselective reduction of 2-undecanone. mdpi.comresearchgate.net
Fatty Acyl Reductases (FARs) Reduction of fatty acyls to fatty alcohols. mdpi.comscienceopen.com Part of the upstream pathway providing fatty acid precursors. nih.gov
Baeyer-Villiger Monooxygenases (BVMOs) Oxidation of ketones to esters/lactones. asm.org Can be part of engineered multi-enzyme cascades for chiral synthesis. nih.gov

Precursor Metabolite Utilization and Metabolic Engineering Implications

The biosynthesis of fatty alcohols like 2-undecanol originates from primary metabolism, specifically fatty acid biosynthesis. The common precursor is acetyl-CoA, which is elongated through a series of reactions to form long-chain fatty acids. numberanalytics.comnih.gov These fatty acids can then be modified through processes like desaturation and chain-shortening via limited β-oxidation before being converted to the final pheromone components. mdpi.com

The pathway to a methyl ketone like 2-undecanone, the immediate precursor to 2-undecanol, typically involves the β-oxidation of a longer-chain fatty acid (e.g., myristic acid) to a β-ketoacyl-CoA, followed by the action of a specific thioesterase. researchgate.net

The understanding of these pathways opens avenues for metabolic engineering . By introducing or overexpressing genes for specific enzymes in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae), it is possible to produce valuable compounds like insect pheromones. researchgate.netd-nb.info For example, researchers have engineered E. coli to produce medium-chain methyl ketones by introducing specific thioesterases and modifying the β-oxidation cycle. researchgate.net The final reduction step to this compound could then be achieved by co-expressing a stereoselective reductase. This biotechnological approach offers a sustainable and potentially cost-effective alternative to chemical synthesis for producing pheromones for use in pest management. researchgate.net

Regulation of Biosynthetic Pathways and Environmental Factors

The production of pheromones is a tightly regulated process, influenced by both internal physiological cues and external environmental factors. numberanalytics.comuliege.be

Physiological Regulation: In many insects, pheromone biosynthesis is under hormonal control. A well-known example is the Pheromone Biosynthesis Activating Neuropeptide (PBAN), which triggers the biochemical cascade leading to pheromone production in many moth species. numberanalytics.comnumberanalytics.com This ensures that pheromone release is synchronized with appropriate behavioral periods, such as mating times. jeb.co.in

Environmental Factors: Abiotic factors can significantly impact pheromone biosynthesis. Temperature is a critical factor, as it directly influences the rates of enzymatic reactions involved in the biosynthetic pathway. uliege.be Changes in temperature can alter not only the quantity of pheromone produced but also the ratio of different components in a blend, which can affect the signal's specificity. uliege.be Other factors, such as atmospheric CO2 levels, can indirectly affect pheromone production in phytophagous insects by altering the chemistry of their host plants, from which they may sequester pheromone precursors. uliege.be Nutrient availability can also influence the metabolic state of an organism, thereby affecting the allocation of resources towards secondary metabolism, including pheromone synthesis.

Ecological and Evolutionary Implications of Chiral Semiochemical Production

The production and perception of specific stereoisomers of semiochemicals, a phenomenon known as chirality, carry profound ecological and evolutionary weight in the natural world. This specificity is a critical layer in the complex chemical language that mediates interactions both within and between species. mdpi.comwur.nl The ability of an organism to produce and recognize a particular enantiomer (one of two mirror-image forms of a chiral molecule) can determine the success of fundamental behaviors such as mating, host location, and predator avoidance. mdpi.compeerj.com This exquisite level of chemical detail has evolved as a mechanism to ensure signal specificity, reduce reproductive interference, and gain a competitive advantage.

The evolutionary development of chemical signaling is a key factor in the process of speciation, particularly through pre-zygotic reproductive isolation. nih.govnih.gov In many insect species, chemical signals, or pheromones, are used for species-specific mate recognition. nih.govnih.gov The evolution of these pheromones can arise from existing chemicals that originally served non-communicative functions. For instance, cuticular hydrocarbons (CHCs), which are widespread among arthropods for preventing desiccation and microbial infection, have in many cases evolved into complex pheromonal cues. nih.gov This co-option of existing compounds for communication can lead to a conflict between the original and the new function, constraining the types of molecules available for signaling. nih.gov

The specificity of these chemical signals can be achieved through species-specific compounds, unique ratios of common compounds, or through stereochemistry. mdpi.com Chirality is a crucial feature for the bioactivity of many semiochemicals. mdpi.com The production of a single, specific enantiomer can be the key to a successful mating signal, while its mirror image may be inactive or even inhibitory. slu.senih.gov For example, in the case of the olive fruit fly, the (R)-isomer of its pheromone is attractive to males, while the (S)-isomer attracts females. nih.gov This demonstrates how different enantiomers of the same compound can evolve to carry distinct messages, facilitating complex behaviors.

The evolutionary pressure to develop such specific signaling systems can come from several directions. Sensory exploitation, where a male trait takes advantage of a pre-existing sensory bias in females, is one proposed mechanism. pnas.org In Drosophila melanogaster, an anti-aphrodisiac pheromone is thought to have evolved by males exploiting the sensory biases of other males to limit their access to mated females. pnas.org Another significant pressure is the need for kin recognition, which is critical for the evolution of social behaviors, such as those seen in ants, bees, and wasps. anr.fr Specialized olfactory subsystems have evolved in these insects to detect specific chemical cues, like cuticular hydrocarbons, which can reveal an individual's colony of origin and prevent exploitation by social parasites. anr.fr

Furthermore, the interaction between predators and prey can drive the evolution of chiral specificity. Insect predators can use the pheromones of their prey as kairomones to locate them. nih.gov Research has shown that this interaction can be highly specific, with the predator co-evolving to recognize the primary enantiomer of the prey's pheromone. nih.gov This creates an evolutionary arms race, where the prey may be under pressure to alter its pheromone signal to evade detection, while the predator is under pressure to keep pace with these changes.

The compound this compound is one such chiral semiochemical with documented roles in insect communication. nih.gov While specific details on its evolutionary pathway are not extensively detailed in the provided results, it is known to function as a pheromone in certain insect species. nih.gov For example, undecanol (B1663989) is emitted from the cystic glands of some Bactrocera fruit fly species. mdpi.com The production of specific enantiomers, like this compound, likely evolved to ensure the precision and effectiveness of chemical communication in these species, a common theme in the evolution of insect semiochemicals. mdpi.comslu.se

Below is a table summarizing examples of chiral semiochemicals and their ecological roles:

Compound/IsomerOrganism(s)RoleBehavioral Effect
(R)- and (S)-SulcatolGnathotrichus sulcatus (Ambrosia beetle)Aggregation PheromoneNeither enantiomer is active alone; the racemic mixture is bioactive. nih.gov
(R)- and (S)-OleanBactrocera oleae (Olive fruit fly)Sex Pheromone(R)-isomer attracts males; (S)-isomer attracts females. mdpi.comnih.gov
(S)-4-Methyl-3-heptanoneLeaf cutter antsAlarm PheromoneThe (S)-isomer is significantly more effective than the (R)-isomer. slu.se
(7R, 8S)-DisparlureGypsy mothSex PheromoneThe natural (7R, 8S)-enantiomer is far more effective than its antipode. slu.se
(R)-(-)-2-NonanolSugarbeet root maggot (Tetanops myopaeformis)Aggregation PheromoneThe major component of the male-produced pheromone, attractive to both sexes. researchgate.net
(1S, 5R)-(-)-FrontalinDendroctonus frontalis (Southern pine beetle)Aggregation Pheromone / KairomoneAttracts conspecifics; also used by the predator Thanasimus dubius to locate prey. nih.gov

Computational Chemistry and Molecular Modeling Studies of R 2 Undecanol

Density Functional Theory (DFT) Calculations for Conformational Analysis and Spectroscopic Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For (R)-2-undecanol, DFT calculations are crucial for understanding its conformational landscape and for predicting its spectroscopic characteristics.

Conformational analysis through DFT helps in identifying the most stable three-dimensional arrangements of the molecule. This is achieved by calculating the energies of different conformers, which arise from the rotation around single bonds. The flexible undecyl chain of this compound allows for numerous possible conformations. DFT calculations, often using functionals like B3LYP combined with appropriate basis sets (e.g., 6-31G*), can predict the relative energies of these conformers, revealing the most populated and thus most likely structures under given conditions. The stability of these conformers is influenced by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding involving the hydroxyl group.

DFT is also a powerful tool for predicting various spectroscopic data, including NMR and IR spectra. arizona.edu By calculating the magnetic shielding of atomic nuclei, one can predict ¹H and ¹³C NMR chemical shifts. nih.gov Similarly, by computing the vibrational frequencies of the molecule, an IR spectrum can be simulated. nist.gov These predicted spectra can be compared with experimental data to confirm the structure of this compound and to aid in the interpretation of complex experimental spectra. arizona.edunist.gov For instance, orbital optimized DFT has shown high accuracy in predicting core-level spectra of organic molecules. nih.gov

Table 1: Predicted Spectroscopic Data for 2-Undecanol (B40161) using Computational Methods

Spectroscopic TechniquePredicted ParameterComputational MethodSignificance
¹H NMRChemical Shifts (ppm)DFT (e.g., B3LYP/6-31G)Aids in assigning protons in the molecule and confirming the structure. nih.gov
¹³C NMRChemical Shifts (ppm)DFT (e.g., B3LYP/6-31G)Provides information on the carbon skeleton and the position of the hydroxyl group. nih.gov
IR SpectroscopyVibrational Frequencies (cm⁻¹)DFT (e.g., B3LYP/6-31G*)Helps in identifying functional groups, particularly the O-H stretch of the alcohol. nist.gov

Molecular Dynamics Simulations of Intermolecular Interactions and Biological Recognition

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations allow researchers to observe the behavior of this compound over time, providing detailed insights into its interactions with other molecules and its role in biological systems. acs.orgnih.gov

MD simulations can be used to study the intermolecular interactions of this compound in various environments, such as in aqueous solutions or within lipid bilayers. acs.orgescholarship.org These simulations can reveal how this compound molecules aggregate, how they interact with water molecules, and how they partition between different phases. acs.orgresearchgate.net This information is crucial for understanding its physical properties and its behavior in biological contexts, such as its role as a pheromone or its interaction with cell membranes. mdpi.com The amphiphilic nature of this compound, with its polar hydroxyl head and nonpolar alkyl tail, dictates its orientation and interactions at interfaces.

In the context of biological recognition, MD simulations can model the binding of this compound to specific protein receptors. mdpi.com For example, as a component of insect pheromones, this compound is recognized by specific odorant-binding proteins (OBPs). mdpi.commdpi.com MD simulations can elucidate the binding mechanism by identifying the key amino acid residues in the protein's binding pocket that interact with the this compound molecule. mdpi.com These simulations can also calculate the binding free energy, providing a quantitative measure of the binding affinity. This knowledge is invaluable for understanding the molecular basis of olfaction and for designing synthetic analogs with modified binding properties.

Table 2: Applications of Molecular Dynamics Simulations for this compound

Area of StudyInformation GainedExample Application
Intermolecular InteractionsAggregation behavior, solvation properties, and partitioning. acs.orgresearchgate.netUnderstanding its behavior in aqueous solutions and at interfaces. acs.orgescholarship.org
Biological RecognitionBinding modes, key interacting residues, and binding affinities. mdpi.comInvestigating its interaction with odorant-binding proteins. mdpi.com
Membrane InteractionsInsertion depth, orientation, and effect on membrane properties. Elucidating its mechanism of action as a membrane-active compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. biolscigroup.us QSAR studies are widely used in drug discovery and toxicology to predict the activity of new compounds and to optimize the properties of existing ones. nih.govnih.gov

For this compound and its derivatives, QSAR models can be developed to predict various biological activities, such as their efficacy as pheromones, their antimicrobial properties, or their potential toxicity. researchgate.netoecd.org These models are built by first calculating a set of molecular descriptors for a series of related compounds with known activities. biolscigroup.us These descriptors can include constitutional, topological, geometrical, and electronic properties of the molecules. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to establish a mathematical relationship between the descriptors and the observed activity. nih.gov

Once a robust QSAR model is developed and validated, it can be used to predict the activity of new, untested derivatives of this compound. nih.gov This allows for the virtual screening of large compound libraries and the rational design of new molecules with improved activity or desired properties. nih.govfrontiersin.org For example, a QSAR model could be used to identify which structural modifications to the this compound scaffold are most likely to enhance its binding affinity to a specific odorant-binding protein.

Table 3: Key Components of a QSAR Study for this compound Derivatives

ComponentDescriptionExample Descriptors
DatasetA series of this compound derivatives with measured biological activity.Varying alkyl chain length, position of the hydroxyl group, or addition of other functional groups.
Molecular DescriptorsNumerical values that characterize the structure of the molecules. biolscigroup.usMolecular weight, logP, dipole moment, HOMO/LUMO energies. biolscigroup.us
Statistical ModelA mathematical equation that relates the descriptors to the activity. nih.govMultiple Linear Regression, Partial Least Squares, Support Vector Machines, Artificial Neural Networks. nih.gov
ValidationAssessing the predictive power of the model using internal and external test sets. nih.govCross-validation, prediction for an external set of compounds.

Theoretical Investigations of Reaction Mechanisms Involving this compound

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, theoretical calculations can identify transition states, intermediates, and reaction pathways, providing a detailed understanding of how the reaction proceeds. acs.org

For example, the dehydration of this compound to form undecenes is a reaction of significant interest. acs.org Theoretical calculations can be used to explore different possible mechanisms, such as E1 and E2 elimination pathways. acs.org By calculating the activation energies for each step, the most favorable reaction pathway can be determined. These calculations can also predict the regioselectivity and stereoselectivity of the reaction, which is crucial for controlling the outcome of chemical synthesis.

Furthermore, theoretical investigations can shed light on the role of catalysts in reactions involving this compound. For instance, in enzyme-catalyzed reactions, computational methods can model the interaction of the substrate with the active site of the enzyme, revealing how the enzyme lowers the activation energy and facilitates the reaction. This information is invaluable for understanding biological processes and for the development of new catalysts for industrial applications.

Table 4: Aspects of Reaction Mechanisms Studied by Theoretical Methods

AspectComputational ApproachInformation Obtained
Reaction PathwayPotential Energy Surface (PES) ScanningIdentification of transition states and intermediates. acs.org
Activation EnergyTransition State Theory CalculationsPrediction of reaction rates and feasibility. acs.org
SelectivityComparison of energies of different product-forming pathways.Prediction of regioselectivity and stereoselectivity.
CatalysisModeling of catalyst-substrate interactions.Understanding the role of the catalyst in accelerating the reaction.

Future Research Directions and Emerging Paradigms in R 2 Undecanol Research

Development of Novel and More Efficient Enantioselective Catalytic Systems

The synthesis of enantiomerically pure alcohols is a central goal in modern organic chemistry. nih.gov For (R)-2-Undecanol, research is increasingly focused on developing catalytic systems that offer higher efficiency, selectivity, and sustainability compared to traditional methods.

Biocatalysis: Enzymes such as lipases, ketoreductases (KREDs), and alcohol dehydrogenases (ADHs) are at the forefront of green chemistry approaches for producing chiral alcohols. mdpi.compharmasalmanac.com These biocatalysts operate under mild conditions and often exhibit exceptional enantioselectivity. mdpi.commagtech.com.cn Future work will likely involve:

Enzyme Engineering: Directed evolution and rational design to create novel enzymes with enhanced stability, broader substrate scope, and tailored selectivity for long-chain ketones like 2-undecanone (B123061).

Whole-Cell Biocatalysts: Utilizing engineered microorganisms that express the necessary enzymes and cofactor regeneration systems, simplifying the process and reducing costs. mdpi.comresearchgate.net For example, research has shown successful scale-up of engineered Escherichia coli cells for chiral alcohol synthesis. researchgate.net

Immobilization: Developing advanced immobilization techniques for enzymes and whole cells to improve reusability and facilitate continuous flow processes, thereby enhancing economic viability. magtech.com.cn

Chemo-catalysis: While biocatalysis is promising, chemo-catalytic methods continue to evolve.

Metal-Organic Frameworks (MOFs): MOFs are being explored as scaffolds for chiral catalysts. rsc.org Their defined porous structures can create a chiral environment that enhances enantioselectivity by controlling the substrate's approach to the catalytic active site. rsc.org The combination of computational modeling and experimental work is accelerating the discovery of effective MOF-based catalysts. rsc.org

Organocatalysis: Small organic molecules derived from abundant natural sources, like amino acids, are being developed as catalysts for enantioselective transformations. nih.gov These catalysts are often metal-free, reducing concerns about toxic metal contamination in the final product. nih.gov Research has demonstrated that catalysts derived from the amino acid valine can generate products with high yield and enantiomeric ratios (≥97:3). nih.gov

The table below summarizes representative catalytic systems applicable to the synthesis of chiral secondary alcohols, indicating the potential for high enantioselectivity.

Catalyst TypeCatalyst ExampleSubstrate ExampleEnantiomeric Excess (ee)YieldReference
OrganocatalystValine-derivedNonanal96%>85% nih.govacs.org
BiocatalystKetoreductase (KRED)Ketoester>99.5%82% mdpi.com
Dynamic Salt Complex(R)-13•14a₂N-Cbz-phenylaldimine92%74% nih.gov
Chiral BINOL CPA(R)-5c1-Naphthylamine/2,3-diketoester91%- nih.gov

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, promising to accelerate the discovery and optimization of synthetic routes for molecules like this compound. nih.govfrontiersin.org

Retrosynthesis Planning: AI-driven tools can analyze the structure of this compound and propose multiple, ranked synthetic pathways by mining vast reaction databases. nih.gov This computer-aided synthesis planning (CASP) can uncover novel and more efficient routes that might be missed by human chemists. nih.gov

Catalyst and Reaction Optimization: ML models can predict the outcome of reactions, including yield and enantioselectivity, based on input parameters like catalyst structure, substrate, solvent, and temperature. nih.govcore.ac.uk This predictive power allows for the in silico screening of vast numbers of potential catalysts and conditions, saving significant time and resources. digitellinc.com For instance, the EnzyKR model uses a structure-based encoding strategy to predict the enantioselectivity of hydrolase-catalyzed reactions. nih.gov

De Novo Design: Generative AI models can design entirely new catalysts or enzymes tailored for specific transformations, such as the asymmetric reduction of 2-undecanone. frontiersin.org These models learn from existing chemical data to generate novel molecular structures with desired properties. frontiersin.org The integration of these design tools with automated synthesis platforms creates a closed-loop system for accelerated materials discovery. researchgate.net

Exploration of Undiscovered Biological Roles and Ecological Interactions

While this compound has been identified in various natural sources, its full biological and ecological significance remains largely unexplored. nih.govresearchgate.net It is known to be a component of some essential oils and acts as a pheromone. nih.gov

Future research will likely focus on:

Chemical Ecology: Investigating the role of this compound as an "infochemical"—a chemical that carries information in an ecological context. frontiersin.org This includes its function in plant-herbivore interactions, microbial communication, and as a potential attractant or repellent for insects. frontiersin.org Volatile organic compounds (VOCs) like 2-undecanol (B40161) are known to mediate complex interactions between organisms. frontiersin.org

Antimicrobial and Biocontrol Applications: Studies have shown that 2-undecanol and related compounds possess antimicrobial activity against various bacteria and fungi. researchgate.nettandfonline.comresearchgate.net Further research is needed to determine the specific activity of the (R)-enantiomer against a broader range of pathogens, including mycotoxigenic fungi, which could lead to its development as a natural food preservative or agricultural biocontrol agent. tandfonline.com

Metabolic Pathways: Elucidating the biosynthetic and metabolic pathways of this compound in the organisms that produce it. nih.gov Understanding how and why organisms synthesize this specific enantiomer can provide insights into its biological function and may reveal new enzymes that can be harnessed for biotechnological production.

The following table lists some known natural sources of 2-undecanol and its reported biological activities.

Natural SourceReported Role/ActivityReference
Litsea odorifera (essential oil)Component (R-enantiomer) researchgate.net
Cocoa butterComponent (S-enantiomer) researchgate.net
Various Fungi & BacteriaAntifungal, Antibacterial tandfonline.com
GeneralPheromone, Plant Metabolite nih.gov

Sustainable and Economically Viable Production Strategies for Chiral Undecanols

The commercial feasibility of this compound depends on the development of production methods that are both environmentally friendly and cost-effective. acs.orgarizona.edu

Atom Economy and Green Solvents: Future synthetic strategies will prioritize high atom economy, minimizing waste. nih.gov The direct enantioselective hydration of the corresponding alkene (1-undecene) represents a "dream reaction" as it uses water as the sole reactant and avoids byproducts. nih.gov Additionally, the use of green solvents like supercritical carbon dioxide (scCO₂) is being explored for biocatalytic resolutions, offering a more sustainable alternative to traditional organic solvents. rsc.org

Process Intensification: Shifting from batch processing to continuous flow manufacturing can significantly improve efficiency, reduce reactor size, and lower operational costs. acs.org Continuous processes, especially when coupled with immobilized catalysts, allow for greater control and higher throughput.

Techno-Economic Analysis (TEA): Prospective TEAs will be crucial for guiding research efforts. acs.org These analyses evaluate the economic viability of a proposed synthetic route by considering factors like the cost of raw materials (e.g., catalysts, substrates, green hydrogen), energy consumption, and wastewater treatment. acs.org Such studies can identify key cost drivers and highlight areas where innovation is most needed to achieve economic viability. acs.org For instance, analyses of higher alcohol production have shown that raw material costs can account for over 80% of manufacturing expenses. acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.